![molecular formula C18H22ClN3O4 B14142694 N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine CAS No. 957023-36-8](/img/structure/B14142694.png)
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a chlorine atom and a methyl group, along with a peptide linkage to L-alanine and L-valine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloro-1-methyl-1H-indole, is synthesized through a series of reactions involving chlorination and methylation of indole.
Peptide Coupling: The indole derivative is then coupled with L-alanine and L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers and continuous flow reactors can be employed to enhance efficiency and yield. The use of protective groups and optimized reaction conditions ensures the selective formation of the desired product.
化学反应分析
Types of Reactions
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, resulting in the corresponding alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The indole ring can interact with various proteins and enzymes, modulating their activity. The peptide linkage to L-alanine and L-valine may facilitate its binding to specific receptors or transporters, influencing cellular pathways and biological processes.
相似化合物的比较
Similar Compounds
N-[(5-chloro-1H-indol-2-yl)carbonyl]-L-alanine: Lacks the methyl group and valine residue.
N-[(5-bromo-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine: Substitutes chlorine with bromine.
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-leucine: Replaces valine with leucine.
Uniqueness
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is unique due to the presence of both chlorine and methyl substituents on the indole ring, along with the specific peptide linkage to L-alanine and L-valine. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
957023-36-8 |
|---|---|
分子式 |
C18H22ClN3O4 |
分子量 |
379.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[(5-chloro-1-methylindole-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22ClN3O4/c1-9(2)15(18(25)26)21-16(23)10(3)20-17(24)14-8-11-7-12(19)5-6-13(11)22(14)4/h5-10,15H,1-4H3,(H,20,24)(H,21,23)(H,25,26)/t10-,15-/m0/s1 |
InChI 键 |
XACFSEWOGUJZMX-BONVTDFDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


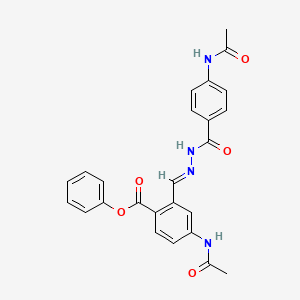
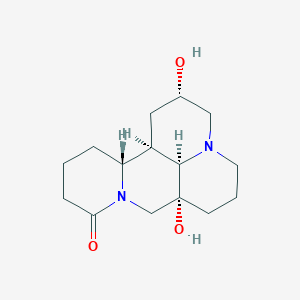
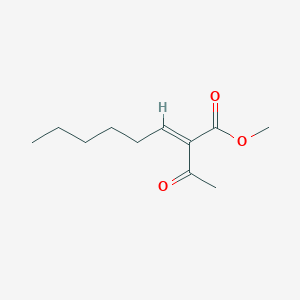
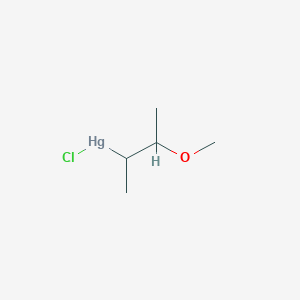
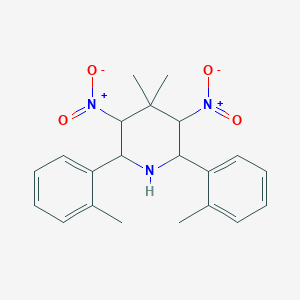
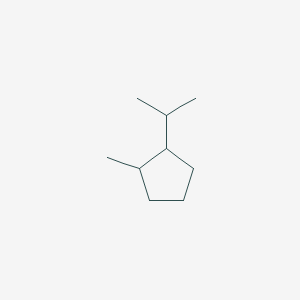
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
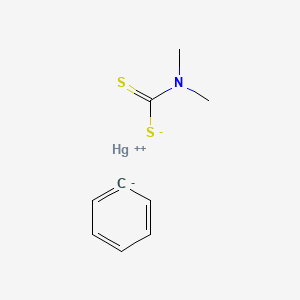

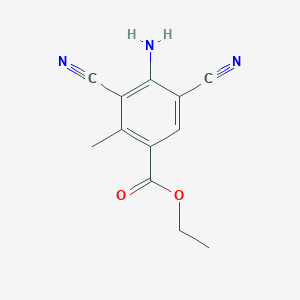
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)

